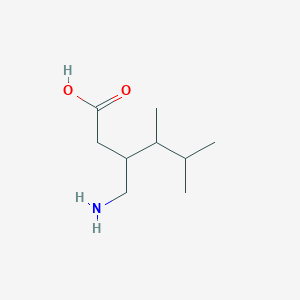
4-Methylpregabalin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylpregabalin is a chemical compound developed by Pfizer. It is structurally related to pregabalin and acts as an analgesic, particularly effective against neuropathic pain and other difficult-to-treat pain syndromes . The compound is known for its higher potency compared to pregabalin, making it a promising candidate for further medical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpregabalin involves a stereoselective Michael addition of dimethyl malonate to a racemic nitroalkene. This key step operates as a kinetic resolution with a chiral squaramide catalyst . The reaction conditions are carefully controlled to achieve high enantiomeric excess, often up to 99:1 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and kinetic resolution are likely employed on a larger scale, utilizing advanced catalytic systems to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Methylpregabalin undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
4-Methylpregabalin has several scientific research applications, including:
Chemistry: Used as a model compound for studying stereoselective synthesis and kinetic resolution.
Biology: Investigated for its effects on calcium channel modulation and neurotransmitter release.
作用机制
The mechanism of action of 4-Methylpregabalin involves the modulation of the α2δ subunits of voltage-dependent calcium channels . This modulation reduces the release of excitatory neurotransmitters, leading to its analgesic and anticonvulsant effects . The compound is actively transported across the blood-brain barrier by the system L neutral amino acid transporter protein .
相似化合物的比较
Similar Compounds
Pregabalin: The parent compound, used for similar medical applications but with lower potency.
Gabapentin: Another related compound with similar uses but different pharmacokinetic properties.
Phenibut: A derivative of gamma-aminobutyric acid with anxiolytic and nootropic effects.
Uniqueness of 4-Methylpregabalin
This compound is unique due to its higher binding affinity to α2δ channels and its retained affinity for the system L transporter, making it more potent than pregabalin . This combination of properties enhances its effectiveness as an analgesic and anticonvulsant .
属性
CAS 编号 |
313651-25-1 |
|---|---|
分子式 |
C9H19NO2 |
分子量 |
173.25 g/mol |
IUPAC 名称 |
(3R,4R)-3-(aminomethyl)-4,5-dimethylhexanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-6(2)7(3)8(5-10)4-9(11)12/h6-8H,4-5,10H2,1-3H3,(H,11,12)/t7-,8+/m1/s1 |
InChI 键 |
IASDTUBNBCYCJG-SFYZADRCSA-N |
手性 SMILES |
C[C@@H]([C@@H](CC(=O)O)CN)C(C)C |
规范 SMILES |
CC(C)C(C)C(CC(=O)O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]BENZAMIDE](/img/structure/B8757245.png)
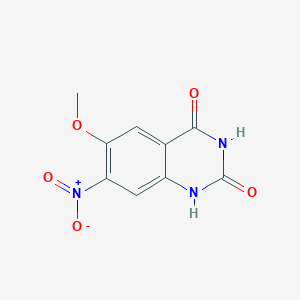
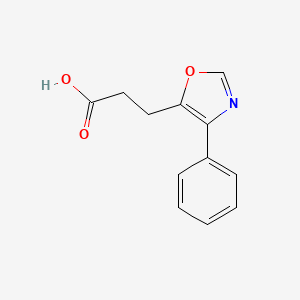
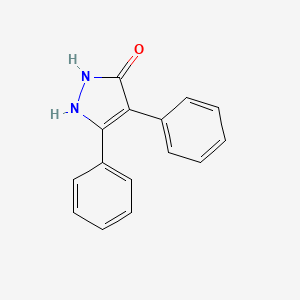
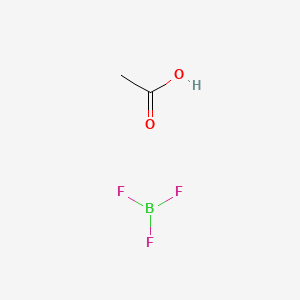
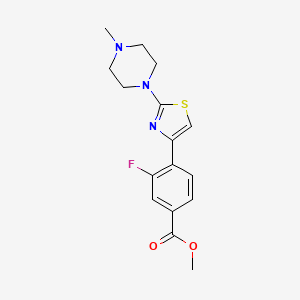
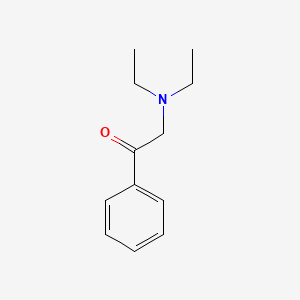
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)-](/img/structure/B8757325.png)
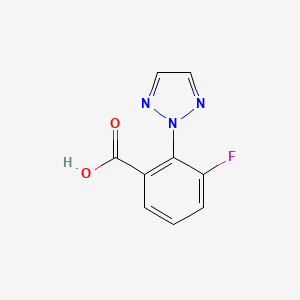
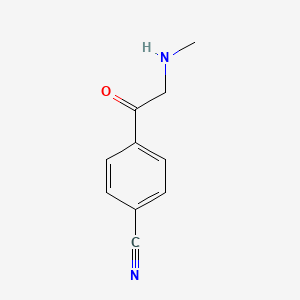
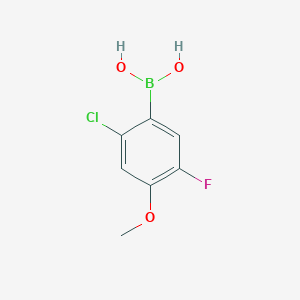
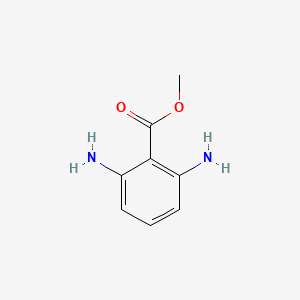
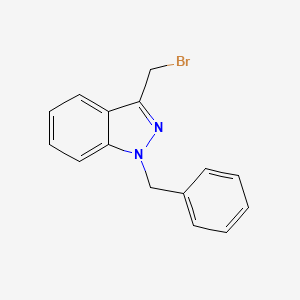
![Bis-[2-(5-tetrazolyl)ethyl]ether](/img/structure/B8757360.png)
